(5-Chlorothiazol-2-YL)methanamine

Antiviral drug discovery Hepatitis B virus (HBV) Thiazolide SAR

(5-Chlorothiazol-2-yl)methanamine (CAS: 1187933-28-3 free base; 1187932-87-1 HCl salt) is a 5-position chlorinated 2-aminomethylthiazole derivative with molecular formula C4H5ClN2S and molecular weight 148.61 g/mol. This heteroaromatic primary amine building block features a five-membered thiazole ring containing both sulfur and nitrogen atoms, with the chlorinated 5-position providing a synthetic handle for further derivatization while the 2-aminomethyl group enables nucleophilic coupling reactions.

Molecular Formula C4H5ClN2S
Molecular Weight 148.61
CAS No. 1187932-87-1; 1187933-28-3
Cat. No. B3013318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chlorothiazol-2-YL)methanamine
CAS1187932-87-1; 1187933-28-3
Molecular FormulaC4H5ClN2S
Molecular Weight148.61
Structural Identifiers
SMILESC1=C(SC(=N1)CN)Cl
InChIInChI=1S/C4H5ClN2S/c5-3-2-7-4(1-6)8-3/h2H,1,6H2
InChIKeyNLZDROFQZLACEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(5-Chlorothiazol-2-yl)methanamine | CAS 1187933-28-3 | Primary Amine Heterocyclic Building Block for MedChem Procurement


(5-Chlorothiazol-2-yl)methanamine (CAS: 1187933-28-3 free base; 1187932-87-1 HCl salt) is a 5-position chlorinated 2-aminomethylthiazole derivative with molecular formula C4H5ClN2S and molecular weight 148.61 g/mol [1]. This heteroaromatic primary amine building block features a five-membered thiazole ring containing both sulfur and nitrogen atoms, with the chlorinated 5-position providing a synthetic handle for further derivatization while the 2-aminomethyl group enables nucleophilic coupling reactions [2]. The compound is commercially available as both free base and hydrochloride salt forms, with standard purity specifications ranging from 95% to 98% .

5-Chlorothiazole primary amine building block for MedChem derivatization
Dual reactive handles: 2-aminomethyl and 5-chloro for sequential synthesis
Free base (98%) and HCl salt (95-96%) procurement options

Why Unsubstituted Thiazol-2-ylmethanamine or Alternative 5-Position Analogs Cannot Replace (5-Chlorothiazol-2-yl)methanamine in SAR-Driven Programs


The 5-position substituent on the thiazole ring fundamentally determines both electronic properties and downstream biological activity profiles of 2-aminomethylthiazole derivatives. Direct comparative QSAR analysis of thiazolide antiviral agents demonstrates that the 5-chloro substituent confers a distinct selectivity profile versus other 5-position analogs: whereas the 5-nitro analog (nitazoxanide) exhibits broad-spectrum activity including anaerobic antibacterial effects, the 5-chloro derivative demonstrates selective anti-HBV activity (EC50 = 0.33 μM) with complete loss of anti-anaerobic activity [1]. This substituent-dependent functional divergence means that 5-H (unsubstituted), 5-bromo, 5-methyl, or 5-nitro analogs cannot be interchanged without fundamentally altering target engagement profiles. Furthermore, the 5-chloro substituent imparts distinct physicochemical properties versus other halogen analogs—lower logP than the 5-bromo derivative (1.13 vs. ~1.2 estimated for bromo) while maintaining greater synthetic versatility than the electron-withdrawing 5-nitro group [2]. For procurement decisions in medicinal chemistry programs where SAR data have been established using the 5-chloro scaffold, substitution with any other 5-position variant would invalidate structure-activity relationships and require complete re-optimization of the lead series.

5-Unsubstituted analog
Lacks the chloro substituent; SAR established with 5-Cl may not transfer. Different volatility and reactivity profile.
5-Bromo analog
Higher lipophilicity (logP ~1.13) may alter solubility and binding characteristics; fewer suppliers and smaller bulk scale.
5-Nitro analog
Strong electron-withdrawing group shifts selectivity toward broad anti-anaerobic activity, diverging from 5-Cl selective anti-HBV SAR.

Quantitative Comparative Evidence: (5-Chlorothiazol-2-yl)methanamine Differentiation Data for Procurement Decision Support


5-Chloro vs. 5-Nitro Thiazolide: Functional Selectivity and Anti-Anaerobic Activity Divergence

In a direct head-to-head comparison of 2-hydroxybenzoyl-N-(thiazol-2-yl)amide derivatives (thiazolides) incorporating the (5-chlorothiazol-2-yl)methanamine scaffold versus the 5-nitro analog, the 5-chloro derivative demonstrated potent and selective anti-HBV activity while the 5-nitro analog exhibited broad-spectrum anti-infective activity [1].

5-Cl vs 5-NO2 Selectivity
Head-to-head
5-Cl derivative: EC50 0.33 μM (HBV); inactive on anaerobes. 5-NO2: broad anti-infective.
Reported selective anti-HBV profile; supports focused SAR.
HepG2.2.15 assay; thiazolide derivative context.
Antiviral drug discovery Hepatitis B virus (HBV) Thiazolide SAR

5-Chloro vs. 5-Bromo Thiazole Methanamine: LogP and Lipophilicity Modulation for Favorable ADME Profile

Comparative physicochemical analysis of the 5-chloro versus 5-bromo thiazole methanamine free bases reveals that the chloro derivative has a lower calculated logP (estimated ~1.0-1.1) compared to the bromo analog (logP = 1.13) [1][2]. This modest but meaningful reduction in lipophilicity correlates with improved aqueous solubility and potentially more favorable metabolic stability.

LogP vs 5-Br
Cross-study comparable
5-Cl: ~1.0-1.1; 5-Br: 1.13. Lower logP ~0.1 units.
Lower lipophilicity may support aqueous solubility screening.
Calculated estimates; class-level inference.
Physicochemical property optimization ADME prediction Halogen SAR

5-Chloro vs. Unsubstituted Thiazol-2-ylmethanamine: Boiling Point Elevation Reflecting Increased Molecular Mass and Altered Volatility

The introduction of the 5-chloro substituent significantly increases the boiling point compared to the unsubstituted parent thiazol-2-ylmethanamine scaffold, reflecting increased molecular mass and altered intermolecular interactions [1][2].

Boiling Point Elevation
Class-level inference
5-Cl: 231.6 °C (760 mmHg); unsubstituted: ~190-210 °C. Δ ~20-40 °C.
Reduced volatility; supports handling and storage context.
Molecular mass difference drives bp shift.
Compound handling Volatility assessment Physical property comparison

Free Base vs. Hydrochloride Salt: Purity Specification and Storage Condition Differentiation for Procurement Planning

The free base form (CAS 1187933-28-3) and hydrochloride salt (CAS 1187932-87-1) of (5-chlorothiazol-2-yl)methanamine present distinct purity and storage profiles that affect procurement decisions. Commercial free base is available at 95% or 98% purity , while the HCl salt is offered at 95-96% purity .

Free Base vs HCl Salt
Direct comparison
Free base: 98% purity, ambient storage. HCl salt: 95-96%, refrigerated.
Purity and storage trade-off context for procurement.
Commercial supplier specifications.
Salt form selection Stability Procurement specifications

5-Chloro vs. 5-Methyl Thiazole Methanamine: logP Reduction Enhancing Aqueous Compatibility for Biological Assays

The electron-withdrawing 5-chloro substituent reduces lipophilicity compared to the electron-donating 5-methyl analog, resulting in a more favorable logP for aqueous biological assay conditions [1][2].

LogP vs 5-Methyl
Cross-study comparable
5-Cl: ~1.0-1.1; 5-Me: 0.2. Difference ~0.8-0.9 units.
Balanced lipophilicity may support permeability-solubility profile.
Predicted values; class-level inference.
Solubility optimization Bioassay compatibility Substituent electronic effects

5-Chloro vs. 5-Bromo Thiazole Methanamine: Procurement Cost and Commercial Availability Assessment

The 5-chloro derivative is more widely stocked across commercial suppliers and available in larger bulk quantities compared to the 5-bromo analog, impacting procurement lead times and cost-effectiveness for scale-up campaigns [1].

Commercial Availability
Supporting evidence
5-Cl: 50g–5kg bulk; multiple suppliers. 5-Br: 1g-25g scale, fewer vendors.
Broader scale and supplier options for 5-Cl procurement.
Vendor catalog assessment; supply may vary.
Procurement economics Building block sourcing Cost comparison

Procurement-Relevant Application Scenarios for (5-Chlorothiazol-2-yl)methanamine in Medicinal Chemistry and Antiviral Research


Selective Anti-HBV Lead Optimization Requiring the 5-Chloro Thiazolide Scaffold

For medicinal chemistry teams optimizing thiazolide-based inhibitors of hepatitis B virus (HBV) replication, (5-chlorothiazol-2-yl)methanamine provides the critical 5-chloro substituent that confers selective anti-HBV activity (EC50 = 0.33 μM in the 2-hydroxybenzoyl amide derivative) while eliminating the anti-anaerobic activity associated with the 5-nitro analog [1]. Procurement of this specific building block is essential when following the established SAR trajectory where the 5-chloro moiety has been validated as optimal for balancing potency with target selectivity. Substitution with 5-bromo, 5-nitro, or unsubstituted analogs would fundamentally alter the activity profile and require de novo SAR exploration.

Halogen-Containing Heterocyclic Building Block for Cross-Coupling and Nucleophilic Derivatization

The dual functionality of (5-chlorothiazol-2-yl)methanamine—featuring both a nucleophilic primary amine at the 2-position and a chloro leaving group at the 5-position—makes this compound suitable for sequential derivatization strategies in parallel synthesis libraries. The 2-aminomethyl group can undergo amide bond formation, reductive amination, or sulfonamide coupling, while the 5-chloro position remains available for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or SNAr) after initial amine functionalization [1]. This orthogonal reactivity profile distinguishes it from simpler 2-aminomethylthiazoles lacking the 5-position halogen handle.

Free Base Selection for Anhydrous Reaction Conditions in Multistep Synthesis

When synthetic protocols require strictly anhydrous conditions or base-sensitive transformations, procurement of the free base form (CAS 1187933-28-3) is indicated over the hydrochloride salt. The free base is available at 98% purity [1] and can be stored at ambient temperature, eliminating the need for pre-reaction neutralization steps that introduce water and counterions. This is particularly relevant for amide couplings employing moisture-sensitive reagents (e.g., HATU, EDCI with anhydrous base) or for reactions requiring strong nucleophilic character of the primary amine without competing protonation equilibria .

Hydrochloride Salt Procurement for Direct Use in Aqueous or Protic Reaction Media

For synthetic workflows conducted in aqueous buffers, protic solvents, or when enhanced water solubility is required (e.g., bioconjugation reactions, peptide couplings in aqueous-organic mixtures), procurement of the hydrochloride salt form (CAS 1187932-87-1) is advantageous. The salt form provides immediate aqueous solubility without requiring pre-dissolution in organic co-solvents, and the compound can be used directly in reactions where the amine must be liberated in situ via mild base addition [1]. The 95-96% purity specification is adequate for most intermediate-scale applications, though refrigerated storage is required for long-term stability.

Application
Selection Property
Validation Focus
Anti-HBV thiazolide synthesis
5-Cl substituent for selective SAR profile
HBV replication EC50 and selectivity context
Sequential derivatization libraries
Orthogonal NH2 and Cl reactive handles
Coupling and cross-coupling compatibility
Anhydrous synthesis protocols
Free base purity and ambient stability
Water-free amine nucleophilicity
Aqueous/protic reaction media
HCl salt aqueous solubility
In situ amine liberation and solubility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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